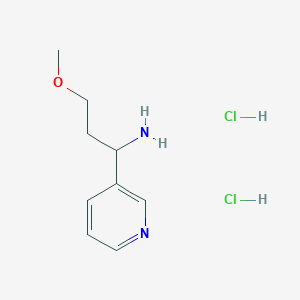

![molecular formula C18H15ClN2O3 B2438911 Methyl {[6-amino-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate CAS No. 1030120-78-5](/img/structure/B2438911.png)

Methyl {[6-amino-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl {[6-amino-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate, also known as Methyl AC-42, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. This compound has shown promising results in preclinical studies, and its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed below.

Applications De Recherche Scientifique

Synthesis and Biological Activity

Antimicrobial and Mosquito Larvicidal Activity : A series of compounds related to Methyl {[6-amino-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate have shown good antibacterial and antifungal activity, as well as mosquito larvicidal activity against Culex quinquefasciatus (Rajanarendar et al., 2010).

Anticonvulsant Agents : Certain derivatives of Methyl {[6-amino-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate have been synthesized for potential use as anticonvulsant agents (Pawar et al., 2011).

Chemical Transformations and Synthesis

Synthesis of Various Derivatives : There is research on the synthesis of various derivatives of Methyl {[6-amino-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate for different applications, including as intermediates in organic synthesis (Saeed et al., 2014).

Photovoltaic Properties : Derivatives of Methyl {[6-amino-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate have been studied for their photovoltaic properties and applications in organic-inorganic photodiode fabrication (Zeyada et al., 2016).

Catalysts and Inhibitors

Farnesyl Protein Transferase Inhibitor : A compound structurally related to Methyl {[6-amino-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate, R115777, has been identified as a potent and selective inhibitor of farnesyl protein transferase with significant antitumor effects, currently in phase III clinical evaluation (Venet et al., 2003).

Copper Corrosion Inhibitors : Certain quinoxalines derivatives, related to Methyl {[6-amino-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate, have been evaluated as corrosion inhibitors for copper in nitric acid media (Zarrouk et al., 2014).

Mécanisme D'action

Target of Action

Methyl {[6-amino-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate is a quinoline derivative . Quinoline derivatives are known to have a wide range of biological targets, including antimalarial , antimicrobial , antimycobacterial , antidepressant , anticonvulsant , antiviral , anticancer , antihypertensive , platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory , antiinflammatory , antioxidant , and anti-human immunodeficiency virus (HIV) agents

Mode of Action

The mode of action of quinoline derivatives depends on the specific derivative and its target. For example, some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . .

Biochemical Pathways

The biochemical pathways affected by quinoline derivatives can vary widely depending on the specific derivative and its target. For example, some quinoline derivatives may affect pathways related to DNA synthesis, leading to bacterial death . .

Propriétés

IUPAC Name |

methyl 2-[6-amino-2-(4-chlorophenyl)quinolin-4-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c1-23-18(22)10-24-17-9-16(11-2-4-12(19)5-3-11)21-15-7-6-13(20)8-14(15)17/h2-9H,10,20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVROIBQXFNHRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC(=NC2=C1C=C(C=C2)N)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl {[6-amino-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2438829.png)

![5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B2438831.png)

![4-{[(Benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)butanoic acid](/img/structure/B2438838.png)

![[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2438840.png)

![[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B2438841.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2438843.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2438846.png)

![3-(4-fluorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2438849.png)